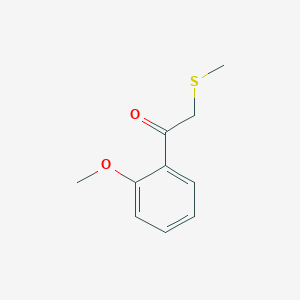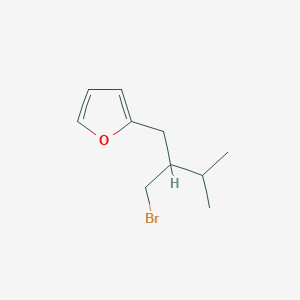
2-(2-(Bromomethyl)-3-methylbutyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Bromomethyl)-3-methylbutyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a bromomethyl group and a methylbutyl chain Furans are heterocyclic aromatic compounds with a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-3-methylbutyl)furan typically involves the bromination of a precursor compound. One common method is the radical bromination of the methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate can then be further modified to introduce the furan ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination and cyclization reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Bromomethyl)-3-methylbutyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
2-(2-(Bromomethyl)-3-methylbutyl)furan has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting microbial infections due to its furan ring.
Materials Science: The compound can be used in the synthesis of polymers and resins with unique properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions involving furan derivatives.
Wirkmechanismus
The mechanism of action of 2-(2-(Bromomethyl)-3-methylbutyl)furan depends on its specific application. In medicinal chemistry, the furan ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)furan: A simpler analog with only a bromomethyl group attached to the furan ring.
2-(2-(Bromomethyl)-3-methylbutyl)thiophene: A thiophene analog with a sulfur atom in place of the oxygen in the furan ring.
5-(Bromomethyl)furfural: A furan derivative with a formyl group and a bromomethyl group.
Uniqueness
2-(2-(Bromomethyl)-3-methylbutyl)furan is unique due to the presence of both a bromomethyl group and a methylbutyl chain, which can impart distinct reactivity and properties compared to simpler furan derivatives. This makes it a versatile intermediate for the synthesis of more complex molecules.
Eigenschaften
Molekularformel |
C10H15BrO |
|---|---|
Molekulargewicht |
231.13 g/mol |
IUPAC-Name |
2-[2-(bromomethyl)-3-methylbutyl]furan |
InChI |
InChI=1S/C10H15BrO/c1-8(2)9(7-11)6-10-4-3-5-12-10/h3-5,8-9H,6-7H2,1-2H3 |
InChI-Schlüssel |
SGIJEMMXZQGETA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC1=CC=CO1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B13646379.png)
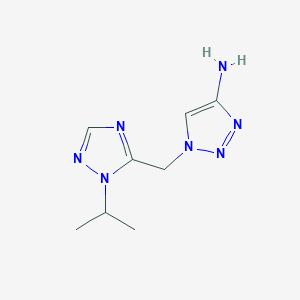
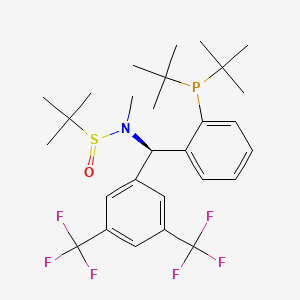
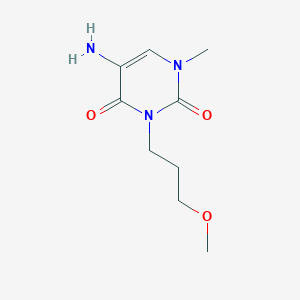
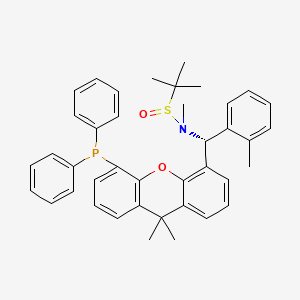


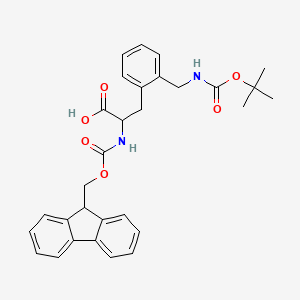
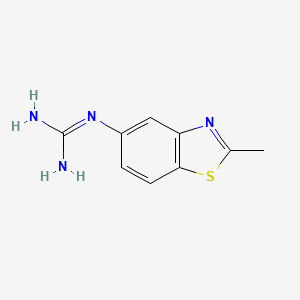

![1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13646445.png)

